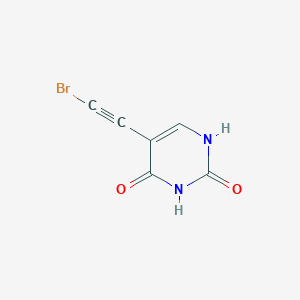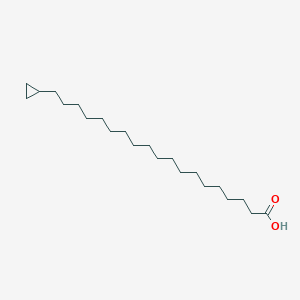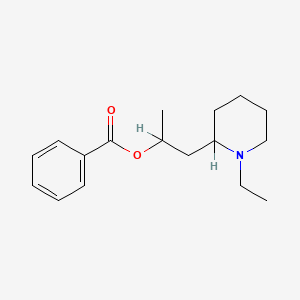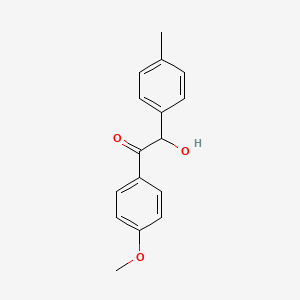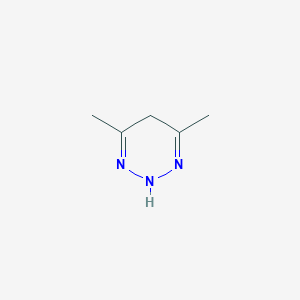![molecular formula C5H13NO B14434352 [(2-Methylpropyl)amino]methanol CAS No. 76733-32-9](/img/structure/B14434352.png)
[(2-Methylpropyl)amino]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Methylpropyl)amino]methanol is an organic compound that features both an amino group and a hydroxyl group This dual functionality makes it a versatile molecule in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylpropyl)amino]methanol can be achieved through several methods:
Reductive Amination: One common method involves the reductive amination of isobutyraldehyde with formaldehyde and ammonia. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.
Hydroamination: Another method is the hydroamination of allyl alcohol with isobutylamine. This reaction can be catalyzed by transition metal complexes.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2-Methylpropyl)amino]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Halides, esters
Scientific Research Applications
[(2-Methylpropyl)amino]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors in the body.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(2-Methylpropyl)amino]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
[(2-Methylpropyl)amino]methanol can be compared with other amino alcohols such as ethanolamine, isopropanolamine, and butanolamine. While these compounds share similar functional groups, this compound is unique due to its branched alkyl chain, which can influence its reactivity and interactions with other molecules.
List of Similar Compounds
- Ethanolamine
- Isopropanolamine
- Butanolamine
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
76733-32-9 |
|---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
(2-methylpropylamino)methanol |
InChI |
InChI=1S/C5H13NO/c1-5(2)3-6-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
PECBIUUIYYDHRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


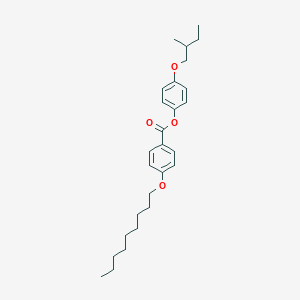
![5,6-Dihydro-2H-cyclopenta[d][1,2]thiazol-3(4H)-one](/img/structure/B14434287.png)
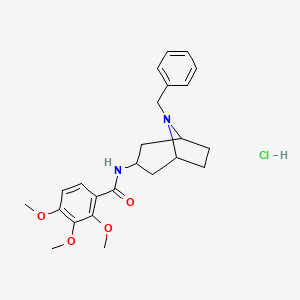
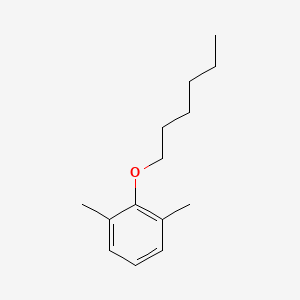



![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)
